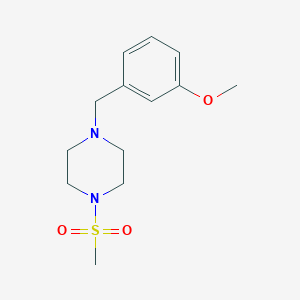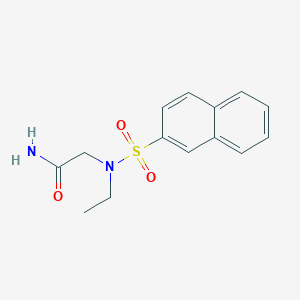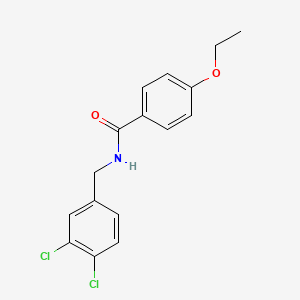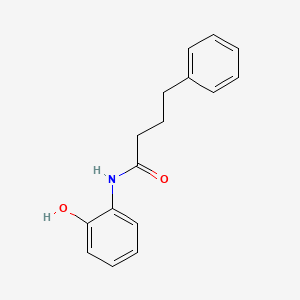![molecular formula C17H16N2O2 B5790882 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5790882.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide, also known as BMPPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide exerts its biological effects by inhibiting the activity of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has been shown to selectively inhibit HDAC1 and HDAC3, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In Alzheimer's disease research, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has been shown to reduce amyloid-beta accumulation by increasing the clearance of amyloid-beta from the brain. In epilepsy research, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has been shown to reduce seizures by increasing the activity of inhibitory neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide in lab experiments is its selectivity for HDAC1 and HDAC3, which allows for the study of specific gene expression patterns. However, one limitation of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Direcciones Futuras
For N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide research include further optimization of its synthesis method, exploration of its therapeutic potential in other diseases, and development of more selective HDAC inhibitors. Additionally, the use of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide in combination with other drugs or therapies may enhance its efficacy and reduce potential toxicity.
Métodos De Síntesis
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-amino-5-methylbenzoxazole in the presence of thionyl chloride and triethylamine. The resulting compound is then reacted with propanoyl chloride to yield N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide. This synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and epilepsy. In cancer research, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models. In epilepsy research, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide has been shown to reduce seizures in animal models.
Propiedades
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-16(20)18-13-9-6-7-12(11(13)2)17-19-14-8-4-5-10-15(14)21-17/h4-10H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTTUPQOFZYKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[4-methyl-8-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5790806.png)


![5-[(2-furylmethyl)thio]-2-furaldehyde](/img/structure/B5790836.png)
![2,4-dichloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790840.png)
![5-hydroxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5790847.png)

![1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5790862.png)




![4-[(2-chlorobenzyl)oxy]benzamide](/img/structure/B5790907.png)